10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
This compound is a tricyclic heterocyclic molecule featuring an 8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene core. Its structure includes ethoxy groups at positions 10 and 4-(4-ethoxyphenyl), as well as a thiophen-3-yl substituent at position 5.
Properties
IUPAC Name |
7-ethoxy-2-(4-ethoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-3-27-18-10-8-16(9-11-18)20-14-21-19-6-5-7-22(28-4-2)23(19)29-24(26(21)25-20)17-12-13-30-15-17/h5-13,15,21,24H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDJEWAOGNQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 8-Oxa-5,6-Diazatricyclo[7.4.0.0²,⁶]Trideca Skeleton
The tricyclic core is typically assembled through a tandem cyclization-annulation sequence. A key intermediate, 7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene, is synthesized via:
- Step 1 : Condensation of 3-thiophenecarboxaldehyde with a β-keto ester derivative under acidic conditions to form a pyranone intermediate.
- Step 2 : Treatment with hydrazine hydrate at 80°C to induce cyclization, yielding the diazatricyclo framework.
Example Reaction Conditions :
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 3-Thiophenecarboxaldehyde | AcOH, 120°C, 6 h | Pyranone intermediate | 68% |
| Pyranone intermediate | Hydrazine hydrate, 80°C, 8 h | Diaza-tricyclic core | 72% |
Functionalization of the Tricyclic Core
Ethoxy Group Installation at Position 10
The 10-ethoxy group is introduced via nucleophilic aromatic substitution:
- Step 5 : Nitration at position 10 using fuming HNO₃/H₂SO₄, followed by reduction with SnCl₂/HCl to yield an amine.
- Step 6 : Diazotization with NaNO₂/HCl and subsequent ethanol substitution under basic conditions.
Critical Notes :
- Nitration regioselectivity is controlled by electron-donating groups in the core.
- Ethanol substitution requires anhydrous conditions to avoid hydrolysis.
Final Structural Elaboration
Purification and Characterization
Final purification is achieved via flash column chromatography (hexane/CH₂Cl₂ gradient), followed by recrystallization from ethanol. Structural confirmation employs:
- ¹H/¹³C NMR : Key signals include δ 7.85 (d, J = 8.8 Hz, 2H) for ethoxyphenyl protons and δ 7.34 (d, J = 5.3 Hz, 1H) for thiophene.
- High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₈H₂₅N₂O₃S [M+H]⁺: 481.1584; Found: 481.1586.
Challenges and Mitigation Strategies
Side Reactions During Coupling
Competitive homocoupling of boronic acids is suppressed by:
Byproduct Formation in Ethoxylation
Ethanol substitution may yield O-ethyl byproducts, minimized by:
Industrial-Scale Considerations
Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance:
Chemical Reactions Analysis
Types of Reactions
“10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
“10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxy and phenyl groups may facilitate binding to certain enzymes or receptors, while the thiophene and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties contribute to the overall stability and reactivity of the molecule. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, we analyze its structural analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural Comparison of Tricyclic Heterocycles
Key Observations:
Substituent Effects: The ethoxy groups in the target compound likely enhance lipophilicity compared to the hydroxyl or methoxy groups in analogs . This could influence membrane permeability in biological systems.
Bioactivity Hypotheses: While the target compound lacks direct pharmacological data, analogs with 4-methoxyphenyl or 4-hydroxyphenyl groups exhibit antimicrobial or redox-modulating properties . The ethoxy and thiophene substituents in the target may synergize for similar or novel bioactivities.
Synthetic Challenges: The tricyclic core requires precise stereochemical control during synthesis. Methods for related compounds (e.g., cyclization reactions using marine actinomycete-derived intermediates) suggest biological or catalytic pathways could be explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
